Deoxydihydrostreptomycin is an antibiotic compound that is a derivative of streptomycin, which was discovered by Selman Waksman in the 1940s. This compound is particularly notable for its effectiveness against certain strains of bacteria that have developed resistance to other antibiotics. Deoxydihydrostreptomycin is classified as an aminoglycoside antibiotic, which functions by inhibiting protein synthesis in bacteria.
Deoxydihydrostreptomycin is synthesized from streptomycin, which is produced naturally by the bacterium Streptomyces griseus. The compound has been modified to enhance its antibacterial properties and reduce susceptibility to bacterial resistance mechanisms.
The synthesis of deoxydihydrostreptomycin involves several chemical processes aimed at modifying the streptomycin structure.
The synthesis process often requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity.
Deoxydihydrostreptomycin shares a similar structure with streptomycin but lacks the aldehyde functional group due to its reduction.
Deoxydihydrostreptomycin can undergo various chemical reactions, primarily involving nucleophilic attack due to its amino groups.
The reactivity of deoxydihydrostreptomycin is influenced by pH and temperature, which must be controlled during reactions to avoid decomposition.
Deoxydihydrostreptomycin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria.
Studies have shown that deoxydihydrostreptomycin maintains effectiveness against resistant strains by targeting different pathways than those affected by other antibiotics .
Deoxydihydrostreptomycin exhibits distinct physical and chemical properties that influence its use as an antibiotic.
Deoxydihydrostreptomycin has several important applications in scientific research and medicine:
By understanding the synthesis, structure, mechanism of action, and applications of deoxydihydrostreptomycin, researchers can better leverage this antibiotic in both clinical and experimental settings.
Streptomycin, discovered in 1943 as a fermentation product of Streptomyces griseus, represented the first aminoglycoside antibiotic effective against Mycobacterium tuberculosis and Gram-negative bacteria. Its aminoglycoside structure was elucidated between 1948–1954 [1]. Dihydrostreptomycin (DHSM) emerged as a semisynthetic derivative through the catalytic hydrogenation of streptomycin’s aldehyde group (–CHO) at the C-3 position of its streptose subunit, converting it to a primary alcohol (–CH₂OH). This reduction, typically performed with sodium borohydride or catalytic hydrogenation, improved chemical stability but introduced significant ototoxicity [1] [3] [4]. The production of dihydrostreptomycin thus bridged natural fermentation (for streptomycin) and chemical modification:
Table 1: Origins of Streptomycin and Key Derivatives
Compound | Production Method | Structural Change vs. Streptomycin | Primary Advantage/Disadvantage |
---|---|---|---|
Streptomycin | Microbial fermentation | None (parent compound) | Broad-spectrum activity |
Dihydrostreptomycin | Chemical reduction of streptomycin | C-3 aldehyde → hydroxymethyl | Enhanced acid stability; higher ototoxicity |
Deoxydihydrostreptomycin | Microbial mutagenesis/engineering | Deoxygenation at streptose or hexose moieties | Altered ribosomal binding & resistance profile |
Aminoglycosides are characterized by amino sugar-modified glycosides. Deoxydihydrostreptomycin and its precursors belong to two distinct structural subgroups:1. Non-deoxystreptamine Aminoglycosides:- Streptomycin and dihydrostreptomycin lack the 2-deoxystreptamine (2-DOS) moiety common in later aminoglycosides like neomycin or gentamicin [9].- Their core consists of three components: streptidine (a diguanidinated cyclitol), streptose (a pentose with aldehyde functionality), and N-methyl-L-glucosamine [3] [7].2. Deoxy Variants:- Deoxydihydrostreptomycin features deoxygenation (removal of hydroxyl groups) at strategic positions like C-6 of glucosamine or C-3" of streptose. This alters hydrogen-bonding capacity with the 16S rRNA of the bacterial 30S ribosomal subunit [7] [9].
Table 2: Structural Subclasses of Representative Aminoglycosides
Subclass | Core Structure | Representatives | Deoxydihydrostreptomycin Relation |
---|---|---|---|
Non-2-DOS | Streptidine + streptose derivatives | Streptomycin, Dihydrostreptomycin | Direct precursor |
4,5-disubstituted 2-DOS | 2-DOS with sugars at positions 4,5 | Neomycin, Paromomycin | Structurally unrelated |
4,6-disubstituted 2-DOS | 2-DOS with sugars at positions 4,6 | Kanamycin, Tobramycin | Features analogous deoxygenations |
Modifications to dihydrostreptomycin’s scaffold generated derivatives with distinct nomenclature reflecting structural and functional changes:
Table 3: Terminological and Functional Classification of Key Dihydrostreptomycin Derivatives
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3